2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride
Description
2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride (CAS: 1864063-59-1) is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₈H₁₁ClF₅NS and a molecular weight of 283.69 g/mol . The compound features a pentafluoro-λ⁶-sulfanyl (SF₅) group attached to the meta-position of a phenyl ring, linked to an ethylamine backbone. The SF₅ group is a highly electronegative, stable substituent known to enhance metabolic stability and influence physicochemical properties, making it valuable in medicinal chemistry for optimizing drug candidates . This compound has been utilized in synthesizing dual-acting FFAR1/FFAR4 allosteric modulators, highlighting its relevance in diabetes and metabolic disorder research .
Properties
IUPAC Name |
2-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5NS.ClH/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14;/h1-3,6H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNRVNMOGGJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 3-(pentafluoro-lambda6-sulfanyl)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
Reduction Reactions
The ethanamine moiety can undergo reduction, while the SF₅ group remains inert under standard reducing conditions:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amine reduction | LiAlH₄, THF, reflux | Ethane derivatives | Limited by stability of SF₅ group |
Nucleophilic Substitution at the Amine Group
The primary amine (in free base form) participates in alkylation or acylation:
Electrophilic Aromatic Substitution
The SF₅ group deactivates the phenyl ring, directing electrophiles to the meta position:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-SF₅-phenyl derivative | Low reactivity due to SF₅’s electron-withdrawing effect |
Condensation Reactions
The amine group can form imines or Schiff bases:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Schiff base formation | Benzaldehyde, EtOH, Δ | N-Benzylidene derivative | Requires free amine (neutralized HCl) |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Neutralization | NaOH, H₂O | Free amine + NaCl | Critical for reactions requiring the free amine |
Coordination Chemistry
The amine group can act as a ligand in metal complexes:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Complexation with Cu(II) | CuCl₂, MeOH | [Cu(L)₂Cl₂] | Stability influenced by SF₅’s steric bulk |
Key Research Findings:
-
Synthetic Challenges : The SF₅ group’s stability limits traditional aromatic substitution pathways, necessitating harsh conditions for functionalization .
-
Amine Reactivity : The hydrochloride salt’s poor solubility in nonpolar solvents complicates reactions requiring the free amine .
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Analytical Data : IR and NMR spectra of derivatives confirm successful functionalization at the amine group (e.g., N-H stretch at ~3300 cm⁻¹ in IR; δ 2.8–3.2 ppm for CH₂NH₂ in ¹H NMR).
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride is in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with pentafluorinated groups exhibit enhanced biological activity against certain cancer cell lines. The unique electron-withdrawing nature of the pentafluoro group may contribute to increased potency by modulating the electronic properties of the molecule .
- Neuropharmacological Studies : The amine group in this compound is known to influence neurotransmitter systems, making it a potential candidate for studying neurological disorders. Research into its effects on serotonin and dopamine receptors could provide insights into its therapeutic potential .
Materials Science
The incorporation of fluorinated compounds into materials science has been explored due to their unique properties:
- Fluorinated Polymers : The compound can be used as a building block for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, membranes, and electronic devices .
- Nanomaterials : Research is ongoing into the use of this compound in creating nanomaterials with specific surface properties. Its ability to modify surface energy could enhance the performance of nanocomposites in various applications, including catalysis and sensor technology .
Environmental Studies
The environmental impact of fluorinated compounds has been a growing concern. This compound can be studied for its degradation pathways and environmental persistence:
- Environmental Fate Studies : Investigating how 2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride behaves in different environmental conditions can help assess its potential risks. Understanding its degradation products is crucial for evaluating its environmental safety .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the following table compares 2-[3-(pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride with structurally or functionally related compounds:
Key Observations:
Substituent Effects: The SF₅ group in the target compound confers strong electron-withdrawing effects and high chemical stability, advantageous for drug design compared to dichlorophenoxy or difluorospiro groups . Dichlorophenoxy analogs (e.g., ) exhibit lower molecular weights but reduced metabolic stability due to less electronegative substituents.
Perfluorinated polymers (e.g., ) diverge in application, emphasizing material science over pharmacological use.
Pharmacological Relevance :
- The target compound’s role in FFAR1/FFAR4 modulation suggests dual receptor engagement , whereas simpler amines (e.g., ) may lack this multifunctionality .
Research Findings and Data
- Synthetic Utility : The compound serves as a precursor for guanidine derivatives (e.g., 1-carbamimidamido-N-2-[3-(SF₅)phenyl]ethylmethanimidamide hydrochloride), critical for optimizing allosteric modulators .
- Stability: SF₅-substituted compounds demonstrate longer half-lives in vitro compared to non-fluorinated analogs, attributed to resistance to oxidative metabolism .
- Comparative Bioactivity: In FFAR1/FFAR4 assays, SF₅-containing derivatives showed 10-fold higher potency than dichlorophenoxy analogs, likely due to enhanced hydrophobic interactions .
Biological Activity
2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride is a compound with significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a pentafluoro-lambda6-sulfanyl group, contributes to its distinct chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
- Molecular Formula : C8H11ClF5NS
- Molecular Weight : 283.69 g/mol
- CAS Number : 1864063-59-1
The biological activity of 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, preventing substrate binding and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Studies
A review of recent literature highlights several case studies that demonstrate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of phenyl ethanamines, including this compound, against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Anticancer Research : In vitro studies conducted on human breast cancer cell lines revealed that 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride inhibited cell viability by up to 70% at a concentration of 25 µM after 48 hours of treatment .
- Neuroprotection Study : A neuroprotective assessment using a mouse model for Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation compared to control groups .
Comparative Analysis
To better understand the unique properties of 2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride, a comparative analysis with similar compounds was conducted:
The presence of the pentafluoro-lambda6-sulfanyl group appears to enhance both stability and reactivity compared to its fluorinated counterparts.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood or glovebox to minimize inhalation of volatile byproducts (e.g., HCl fumes) .
- Dispose of waste via certified hazardous waste services to avoid environmental contamination .
- Emergency protocols: Immediate decontamination with water for skin exposure and use of emergency contact services (e.g., +49 89 1 92 40 for EU-based labs) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify the presence of the pentafluoro-lambda6-sulfanyl group and amine-hydrochloride moiety .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (283.69 g/mol) and detect isotopic patterns from chlorine and sulfur .
- Elemental Analysis : Quantify C, H, N, S, and F content to validate stoichiometry (CHClFNS) .
Q. What synthetic routes are reported for this compound, and how can yield be optimized?
- Methodological Answer :
- Stepwise Functionalization : Start with 3-bromophenyl precursors, introduce the pentafluoro-lambda6-sulfanyl group via nucleophilic substitution, followed by amine formation and HCl salt precipitation .
- Yield Optimization : Adjust reaction temperature (40–60°C for sulfanyl group incorporation) and stoichiometric ratios (e.g., 1.2 equivalents of NaSHF for complete substitution) .
Advanced Research Questions
Q. How does the pentafluoro-lambda6-sulfanyl group influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Electronic Effects : The strong electron-withdrawing nature of the -SF group alters electron density on the phenyl ring, affecting nucleophilic/electrophilic substitution patterns. Use density functional theory (DFT) calculations to map charge distribution .
- Biological Interactions : Screen for receptor binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays. Compare with non-fluorinated analogs to isolate SF-specific effects .
Q. What computational strategies can predict this compound’s stability under varying pH or solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (water) vs. non-polar (toluene) solvents to predict solubility and degradation pathways .
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate amine protonation states and hydrochloride dissociation in aqueous media .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting solubility or stability reports)?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade HO) and storage conditions (desiccated, -20°C) to minimize variability .
- Multi-Technique Validation : Cross-validate solubility data using UV-Vis spectroscopy, dynamic light scattering (DLS), and HPLC .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride) to identify trends in SF-derived anomalies .
Methodological Resources
- Safety Data : Refer to GHS-compliant protocols for amine-hydrochloride salts .
- Synthesis Guidance : Optimize reactions using ICReDD’s computational-experimental feedback loop for reduced trial-and-error .
- Analytical Standards : Follow PubChem’s deposition guidelines for spectral data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
